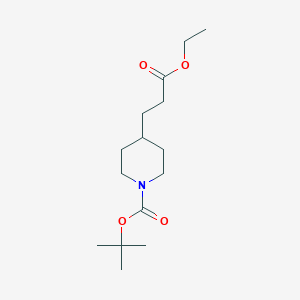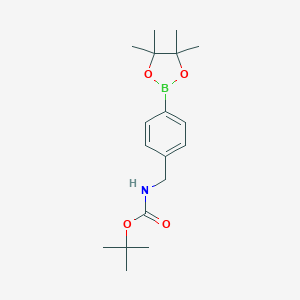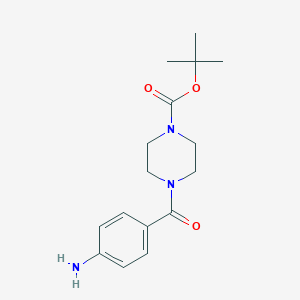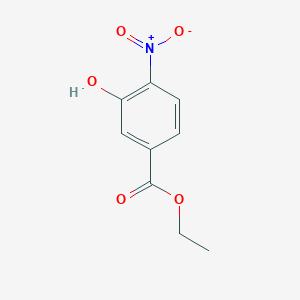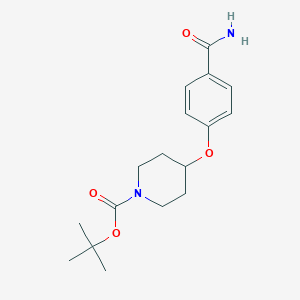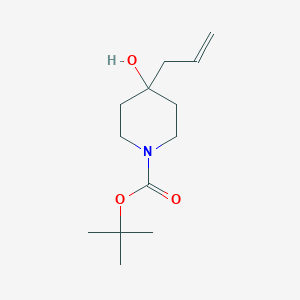
4-Allyl-4-hydroxypipéridine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
4-Allyl-4-hydroxypipéridine-1-carboxylate de tert-butyle : Analyse complète :
Développement des PROTAC
Ce composé peut servir de lien semi-flexible dans le développement de PROTAC (chimères de ciblage de la protéolyse), qui sont conçus pour la dégradation ciblée des protéines. Cette application est cruciale pour la création de nouvelles stratégies thérapeutiques, en particulier dans le domaine de l'oncologie où la dégradation sélective des protéines peut conduire au traitement du cancer .
Intermédiaires de synthèse organique
En tant qu'intermédiaire en synthèse organique, il peut être utilisé pour créer une variété de nouveaux composés organiques tels que les amides, les sulfonamides, les bases de Mannich, les bases de Schiff, les thiazolidinones, les azétidinones et les imidazolinones. Ces composés ont des applications diverses allant de la chimie médicinale à la science des matériaux .
Synthèse de composés biologiquement actifs
Il peut agir comme un intermédiaire important dans la synthèse de composés biologiquement actifs. Par exemple, des dérivés de ce composé ont été utilisés dans la synthèse du crizotinib, un médicament anticancéreux .
Synthèses stéréosélectives
Ce composé peut être utilisé dans des synthèses stéréosélectives pour produire des dérivés qui sont substitués à des positions spécifiques. Ceci est important pour créer des composés avec la stéréochimie souhaitée, ce qui peut avoir des implications significatives dans le développement de médicaments et d'autres domaines de la chimie .
Précurseur de produits naturels
Il peut également servir de précurseur à des produits naturels biologiquement actifs. Par exemple, des composés similaires de carboxylate de tert-butyle ont été synthétisés comme précurseurs potentiels de produits naturels comme l'Indiacen A et l'Indiacen B, qui ont une activité biologique .
Conception de catalyseurs
En recherche en catalyse, ce composé pourrait être étudié comme un ligand potentiel ou un composant structurel dans la conception de nouveaux catalyseurs qui facilitent les réactions chimiques.
Sigma-Aldrich Springer Link Atlantis Press Springer Link<a data-citationid="0a753dc4-4534-4693-ced9-f597c9639a41-43-group" h="ID=SERP,5015.1" href="https
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-4-prop-2-enylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-6-13(16)7-9-14(10-8-13)11(15)17-12(2,3)4/h5,16H,1,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHACQPKDGMQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






